

Palmitoyl Serinol-d5: Application and Protocols for Endocannabinoid Research

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Compound of Interest

Compound Name: *Palmitoyl serinol-d5*

Cat. No.: *B15618396*

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Application Notes

N-Palmitoyl serinol (PS) is an endocannabinoid-like lipid mediator that has garnered significant interest in the study of the endocannabinoid system (ECS). Its structural similarity to N-palmitoyl ethanolamine (PEA), a well-known endocannabinoid, positions it as a key molecule for investigating ECS signaling pathways and their therapeutic potential. Palmitoyl serinol has been shown to modulate epidermal barrier function and ceramide production through mechanisms involving the cannabinoid receptor 1 (CB1)[1][2][3][4].

The deuterated form, **Palmitoyl serinol-d5**, serves as an ideal internal standard for the accurate quantification of endogenous N-palmitoyl serinol in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analyses[5][6]. This is particularly important when analyzing low-abundance lipids like N-acyl amides in complex samples such as plasma, serum, and tissue homogenates.

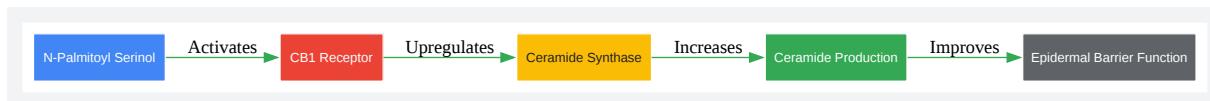
Primary applications of **Palmitoyl serinol-d5** in endocannabinoid research include:

- Accurate Quantification of Endogenous Palmitoyl Serinol: Serving as an internal standard for LC-MS/MS-based quantification of N-palmitoyl serinol in preclinical and clinical samples.

- Pharmacokinetic Studies: Enabling the precise measurement of exogenous Palmitoyl serinol concentrations in biological fluids and tissues to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
- Lipidomics Analysis: As part of a suite of internal standards for the comprehensive analysis of the N-acyl amide lipidome to understand the interplay between different endocannabinoid-like molecules.
- Target Validation and Drug Discovery: Facilitating the study of how Palmitoyl serinol levels change in response to pharmacological interventions targeting the ECS.

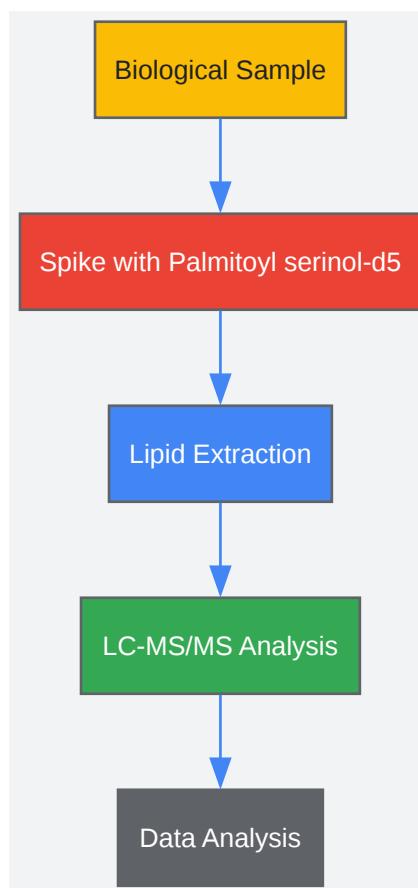
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving N-palmitoyl serinol and a typical experimental workflow for its quantification using **Palmitoyl serinol-d5**.



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N-Palmitoyl Serinol Signaling Pathway



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Quantitative Analysis Workflow

Experimental Protocols

Protocol 1: Quantification of N-Palmitoyl Serinol in Human Keratinocytes (HaCaT Cells)

Objective: To quantify the levels of endogenous N-palmitoyl serinol in HaCaT cells treated with an inflammatory stimulus (e.g., IL-4) with and without exogenous N-palmitoyl serinol, using **Palmitoyl serinol-d5** as an internal standard.

Materials:

- HaCaT keratinocytes
- Cell culture reagents (DMEM, FBS, antibiotics)

- Recombinant human IL-4
- N-Palmitoyl serinol
- **Palmitoyl serinol-d5** (internal standard)
- LC-MS/MS grade solvents: Methanol, Acetonitrile, Chloroform, Water
- Formic acid
- Phosphate-buffered saline (PBS)
- Cell scraper
- 1.5 mL microcentrifuge tubes
- Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

- Cell Culture and Treatment:
 - Culture HaCaT cells to ~80% confluence in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
 - Treat cells with IL-4 (50 ng/mL) for 20 hours to induce an inflammatory-like state.
 - Following IL-4 treatment, incubate the cells with N-palmitoyl serinol (25 μ M) for 4 hours. Include a vehicle control group.
- Sample Collection and Internal Standard Spiking:
 - Wash the cells twice with ice-cold PBS.
 - Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a 1.5 mL microcentrifuge tube.
 - Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.

- To the cell pellet, add a known amount of **Palmitoyl serinol-d5** (e.g., 100 pmol) in methanol.
- Lipid Extraction (Bligh-Dyer Method):
 - Add a 2:1:0.8 mixture of chloroform:methanol:water to the cell pellet, vortex thoroughly.
 - Centrifuge at 2000 x g for 10 minutes to separate the phases.
 - Collect the lower organic phase containing the lipids.
 - Dry the lipid extract under a gentle stream of nitrogen.
- Sample Reconstitution and LC-MS/MS Analysis:
 - Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
 - Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.
 - Use a C18 reversed-phase column for chromatographic separation.
 - Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both N-palmitoyl serinol and **Palmitoyl serinol-d5**.
- Data Analysis:
 - Integrate the peak areas for both the analyte (N-palmitoyl serinol) and the internal standard (**Palmitoyl serinol-d5**).
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Quantify the amount of N-palmitoyl serinol in the sample using a calibration curve prepared with known concentrations of N-palmitoyl serinol and a fixed concentration of **Palmitoyl serinol-d5**.

Protocol 2: Analysis of N-Palmitoyl Serinol in a Murine Model of Atopic Dermatitis

Objective: To measure the concentration of N-palmitoyl serinol in the skin of mice with induced atopic dermatitis-like conditions, treated topically with N-palmitoyl serinol, using **Palmitoyl serinol-d5** as an internal standard.

Materials:

- C57BL/6J mice
- 1-fluoro-2,4-dinitrobenzene (DNFB)
- N-Palmitoyl serinol solution (e.g., 0.5% in ethanol)
- **Palmitoyl serinol-d5** (internal standard)
- Tissue homogenizer
- LC-MS/MS grade solvents
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

- Animal Model and Treatment:
 - Induce atopic dermatitis-like skin inflammation in mice by repeated application of DNFB[[7](#) [8](#)].
 - Apply a topical solution of N-palmitoyl serinol (e.g., 100 µL of 0.5% solution) to the inflamed skin area daily for a specified period (e.g., 4 weeks)[[7](#)]. Include a vehicle-treated control group.
- Tissue Collection and Homogenization:
 - At the end of the treatment period, euthanize the mice and excise the treated skin tissue.

- Weigh the tissue samples.
- Homogenize the tissue in an appropriate buffer, and spike with a known amount of **Palmitoyl serinol-d5**.
- Lipid Extraction and Purification:
 - Perform a lipid extraction using a suitable method (e.g., liquid-liquid extraction with ethyl acetate/hexane or protein precipitation with cold acetonitrile).
 - For further purification and to reduce matrix effects, pass the lipid extract through a conditioned C18 SPE cartridge.
 - Wash the cartridge to remove polar impurities.
 - Elute the lipids with an organic solvent (e.g., methanol or acetonitrile).
 - Dry the eluate under nitrogen.
- LC-MS/MS Analysis and Quantification:
 - Follow steps 4 and 5 from Protocol 1 for sample reconstitution, LC-MS/MS analysis, and data quantification.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of N-palmitoyl serinol. While these studies did not explicitly use **Palmitoyl serinol-d5**, they represent the type of data that would be generated with its use as an internal standard for accurate quantification.

Table 1: Effect of N-Palmitoyl Serinol (PS) on Ceramide Content in IL-4-Treated HaCaT Keratinocytes[3][9]

Treatment Group	Total Ceramide Content (relative to control)	Change (%)
Control	1.00	-
IL-4 (50 ng/mL)	0.65	-35%
IL-4 + PS (25 µM)	1.15	+77% (vs. IL-4)

Table 2: Effect of N-Palmitoyl Serinol (PS) on Long-Chain Ceramide Species in IL-4-Treated HaCaT Keratinocytes[3][9][10]

Ceramide Species	IL-4 (relative to control)	IL-4 + PS (relative to IL-4)
C22:0-Ceramide	↓	↑
C24:0-Ceramide	↓	↑
C24:1-Ceramide	↓	↑
C26:0-Ceramide	↓	↑

Note: Arrows indicate a statistically significant decrease (↓) or increase (↑) in the respective ceramide species.

Table 3: Biophysical Parameters in a Murine Model of Atopic Dermatitis-like Skin Treated with Topical N-Palmitoyl Serinol (NPS)[7]

Treatment Group	Transepidermal Water Loss (TEWL) (g/m ² /h)	Stratum Corneum Hydration (arbitrary units)
Normal Control	~ 5	~ 40
DNFB + Vehicle	~ 25	~ 20
DNFB + 0.5% NPS	~ 10	~ 35

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